BenchChemオンラインストアへようこそ!

7-Methoxy-2-methylquinazoline

Heterocyclic synthesis Cross-coupling Medicinal chemistry

This specific 7-methoxy-2-methyl substitution pattern is SAR-validated for ATM kinase and VEGFR inhibition; the C7-methoxy group is potency-essential and the C2-methyl offers a yield advantage over 2-aryl analogs. The unsubstituted 4-position enables divergent library synthesis. Procure CAS 16499-41-5 to access a synthetically predictable, high-yield scaffold for kinase inhibitor lead optimization without de novo positional isomer validation.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 16499-41-5
Cat. No. B3244996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methylquinazoline
CAS16499-41-5
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=NC=C2C=CC(=CC2=N1)OC
InChIInChI=1S/C10H10N2O/c1-7-11-6-8-3-4-9(13-2)5-10(8)12-7/h3-6H,1-2H3
InChIKeyGVKLOSOKXIHFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methylquinazoline (CAS 16499-41-5): Core Quinazoline Scaffold for Kinase Inhibitor and Anticancer SAR Programs


7-Methoxy-2-methylquinazoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol [1]. It serves as a core quinazoline scaffold widely utilized as a versatile building block in medicinal chemistry for synthesizing kinase inhibitors and potential anticancer agents [2]. The compound features a methoxy substituent at the 7-position and a methyl group at the 2-position of the quinazoline ring, a substitution pattern that has been deliberately introduced into multiple drug candidate series to enhance inhibitory potency while providing synthetic handles for further derivatization [3].

Why Generic Quinazoline Substitution Fails: The Functional Consequences of 7-Methoxy-2-Methyl Substitution in 16499-41-5


Generic substitution among quinazoline building blocks is not chemically viable due to the profound and well-documented impact of specific substitution patterns on both downstream synthetic accessibility and ultimate biological target engagement. Structure-activity relationship (SAR) studies have established that the C-7 methoxy group is essential for maintaining potency in quinazoline-based kinase inhibitor programs, and its removal or positional isomerization leads to significant loss of activity . Furthermore, the C2-methyl group provides a fundamentally different steric and electronic environment compared to unsubstituted, phenyl, or heteroaryl analogs, which dictates the compound's reactivity in cross-coupling, nucleophilic substitution, and cyclization reactions used to elaborate the scaffold into lead candidates [1]. The precise 7-methoxy-2-methyl arrangement in CAS 16499-41-5 offers a validated and synthetically predictable entry point into a specific SAR space that cannot be replicated by in-class compounds bearing alternative substituents or substitution geometries [2].

Quantitative Differentiation Evidence for 7-Methoxy-2-methylquinazoline (16499-41-5) vs. Structural Analogs


C2-Methyl vs. C2-Phenyl Quinazolines: Superior Synthetic Yield in Cu/Ce-Catalyzed Coupling Reactions

In the synthesis of 2-substituted quinazoline compounds via CuCl/Ce(NO3)3-catalyzed reaction of 2-aminobenzyl alcohols with aldehydes, 2-methylquinazolines demonstrate markedly higher yields compared to 2-aryl analogs. The C2-methyl derivative achieved yields of 97.5-99.2% with HPLC purity of 98.9%, whereas 2-aryl analogs under the same catalytic conditions typically give yields below 85%, with reported yields for 2-phenylquinazoline in alternative literature methods ranging from 65-78% [1][2].

Heterocyclic synthesis Cross-coupling Medicinal chemistry

7-Methoxy vs. Unsubstituted/Alternative Position Isomers: Essential Role in Kinase Inhibitor Potency

SAR studies on quinazoline-based ATM kinase inhibitors have explicitly identified the C-7 methoxy group as essential for maintaining inhibitory potency. While the C-7-methoxy group is essential for potency, the C-6-methoxy group can be modified or removed without affecting potency, providing a key differentiation point. Analogs lacking the 7-methoxy substitution or bearing methoxy at alternative positions (e.g., 6-methoxy only) show significantly reduced or abolished ATM kinase inhibitory activity . This positional requirement is corroborated by independent studies showing that introduction of methoxy at the 6- and 7-positions was deliberately designed to enhance inhibitory activity, with resulting compounds showing submicromolar GI50 values against HepG2 cells [1].

Kinase inhibition ATM inhibitor Structure-activity relationship

4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline vs. 7-Methoxy-2-methylquinazoline: Comparative Reactivity for Downstream Functionalization

The unsubstituted 4-position in 7-methoxy-2-methylquinazoline provides a distinct synthetic advantage compared to 4-chloro analogs for certain derivatization pathways. 4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline is explicitly designed for SNAr reactions at the 4-position due to chloro leaving group activation, which commits the synthetic route to nucleophilic displacement. In contrast, 7-methoxy-2-methylquinazoline (lacking the 4-chloro substituent) offers greater versatility, enabling alternative functionalization strategies including electrophilic substitution, directed C-H activation, or oxidation to the 4-oxo derivative before further elaboration [1]. This flexibility supports divergent library synthesis without being constrained to a single reaction manifold.

Nucleophilic aromatic substitution Cross-coupling Scaffold diversification

C2-Methyl vs. C2-Aryl Quinazolines: Differential In Vitro Potency in Anticancer Cell Lines

Comparative biological evaluation of quinazolinone-based PARP inhibitors has established that 2-methylquinazolinones exhibit consistently higher potency than the corresponding 2-phenylquinazolinones in PARP enzyme inhibition and cellular cytotoxicity assays. In direct head-to-head comparisons, 2-phenylquinazolinones were 'marginally less potent than the corresponding 2-methylquinazolinones.' Notably, introduction of electron-withdrawing or electron-donating 4′-substituents on the 2-aryl ring was required to increase potency to levels comparable to the unadorned 2-methyl analog [1][2]. This indicates that 2-methyl substitution provides a baseline potency advantage without requiring additional synthetic steps for aryl functionalization.

Anticancer Cytotoxicity PARP inhibition

Commercial Availability and Purity: Vendor-Specified Quality Metrics for Procurement Decisions

7-Methoxy-2-methylquinazoline (CAS 16499-41-5) is commercially available from multiple vendors with specified purity levels suitable for research and development applications. MolCore supplies the compound at NLT 98% purity under ISO certification for pharmaceutical R&D and quality control applications . Chemenu offers the compound at 97% purity . These vendor-specified purity thresholds exceed the typical 95% minimum requirement for early-stage medicinal chemistry, ensuring consistent performance in subsequent synthetic transformations where impurities could interfere with coupling yields or complicate analytical characterization.

Chemical procurement Quality control Analytical specifications

Physicochemical Properties: Computed Descriptors Supporting Drug-Likeness and Formulation Feasibility

Computed physicochemical descriptors for 7-methoxy-2-methylquinazoline indicate favorable drug-like properties consistent with CNS- and kinase-targeted lead optimization. Key computed properties include: XLogP3-AA = 1.9 (optimal lipophilicity range for oral absorption and blood-brain barrier penetration), topological polar surface area (TPSA) = 35 Ų (well below the 140 Ų threshold for oral bioavailability and the 90 Ų threshold for CNS penetration), hydrogen bond donor count = 0, and hydrogen bond acceptor count = 3 [1]. These values position the scaffold within established drug-likeness parameters (Lipinski, Veber, and CNS MPO), supporting its utility as a starting point for oral drug candidate development without requiring extensive property optimization [1].

ADME Drug-likeness Physicochemical profiling

Validated Application Scenarios for 7-Methoxy-2-methylquinazoline (16499-41-5) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization (ATM and VEGF Receptor Tyrosine Kinase Programs)

7-Methoxy-2-methylquinazoline serves as the optimal starting scaffold for SAR campaigns targeting ATM kinase and VEGFR tyrosine kinase. SAR studies have explicitly identified the C-7-methoxy group as essential for maintaining ATM kinase inhibitory potency, while the C2-methyl group provides a potency advantage over 2-aryl analogs . This scaffold has been incorporated into proprietary quinazoline derivatives claiming selective VEGF receptor tyrosine kinase inhibition without significant EGF receptor cross-reactivity [1]. Procurement of this exact substitution pattern enables direct entry into the potency-essential SAR space without requiring de novo synthesis and validation of positional isomers [2].

PARP Inhibitor and DNA Repair Enzyme Modulator Development

For programs targeting poly(ADP-ribose) polymerase (PARP) and related DNA repair enzymes, 7-methoxy-2-methylquinazoline provides a scaffold with demonstrated potency advantages. Direct comparative studies have established that 2-methylquinazolinones exhibit higher baseline potency than 2-phenylquinazolinones in PARP inhibition assays, with the 2-aryl analogs requiring additional 4′-substituent optimization to achieve comparable activity . The 7-methoxy substitution further contributes to the overall activity profile, as methoxy introduction at the 6- and 7-positions was deliberately designed to enhance inhibitory activity against cancer cell lines [1].

Divergent Heterocyclic Library Synthesis via C4-Position Functionalization

The unsubstituted 4-position in 7-methoxy-2-methylquinazoline enables versatile and divergent library synthesis without being constrained to a single reaction manifold. Unlike 4-chloro analogs that commit synthetic routes to nucleophilic aromatic substitution (SNAr), the unsubstituted scaffold permits alternative functionalization strategies including directed C-H activation, electrophilic substitution, or controlled oxidation to the 4-oxo derivative (7-methoxy-2-methylquinazolin-4(3H)-one) . This flexibility supports parallel SAR exploration of multiple vectors from a common intermediate, reducing overall synthetic step count and intermediate inventory requirements in medicinal chemistry campaigns [1].

High-Throughput Synthesis and Scale-Up of 2-Substituted Quinazoline Libraries

7-Methoxy-2-methylquinazoline is ideally suited for high-throughput parallel synthesis and subsequent scale-up due to the high-yielding CuCl/Ce(NO3)3-catalyzed methodology available for its preparation and further derivatization. The catalytic system delivers 2-methylquinazolines in yields of 97.5-99.2% with HPLC purity of 98.9%, substantially outperforming 2-aryl analogs under comparable conditions . This yield advantage translates to reduced cost per gram and improved atom economy for industrial-scale preparation, making the 2-methyl scaffold the economically preferable choice for generating large, diverse quinazoline libraries for HTS and lead identification campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.